molecular formula C22H24N2O2 B14789719 2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole

2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole

Cat. No.: B14789719
M. Wt: 348.4 g/mol
InChI Key: BGUXCHKMKCIHAT-UHFFFAOYSA-N
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Description

2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring multiple oxazole rings Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the iodocyclization of O-alkenyl imidates derived from 1,5-dimethyl-4-phenylimidazolidin-2-one . This reaction yields diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles, which can be separated by flash chromatography and further processed to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole rings, leading to the formation of dihydro-oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles and dihydro-oxazoles, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, van der Waals forces, and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole is unique due to its multiple oxazole rings and specific substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H24N2O2/c1-13-9-15(3)19(21-23-5-7-25-21)17(11-13)18-12-14(2)10-16(4)20(18)22-24-6-8-26-22/h9-12H,5-8H2,1-4H3

InChI Key

BGUXCHKMKCIHAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=CC(=CC(=C2C3=NCCO3)C)C)C4=NCCO4)C

Origin of Product

United States

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